Cas no 1013400-73-1 (tert-butyl N-(3-hydroxypropyl)-N-(4-methoxyphenyl)carbamate)

tert-ブチル N-(3-ヒドロキシプロピル)-N-(4-メトキシフェニル)カルバメートは、有機合成中間体として重要な化合物です。分子内にヒドロキシル基とメトキシフェニル基を有し、高い反応性と多様な修飾可能性を備えています。カルバメート保護基としての安定性に優れ、特にアミン保護に有用です。アルコール性水酸基を有するため、さらに誘導体化が可能で、医薬品中間体や機能性材料の合成において重要な役割を果たします。高い純度と安定性を特徴とし、精密有機合成において信頼性の高い試薬として利用されています。

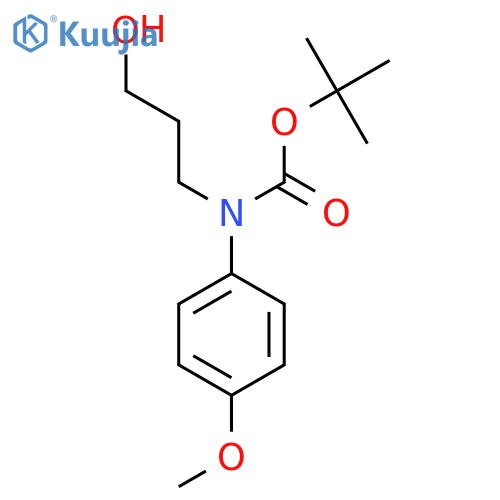

1013400-73-1 structure

商品名:tert-butyl N-(3-hydroxypropyl)-N-(4-methoxyphenyl)carbamate

tert-butyl N-(3-hydroxypropyl)-N-(4-methoxyphenyl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-(3-hydroxypropyl)-N-(4-methoxyphenyl)carbamate

- 1013400-73-1

- EN300-12454307

-

- インチ: 1S/C15H23NO4/c1-15(2,3)20-14(18)16(10-5-11-17)12-6-8-13(19-4)9-7-12/h6-9,17H,5,10-11H2,1-4H3

- InChIKey: SHXPHQXUEYRLCZ-UHFFFAOYSA-N

- ほほえんだ: O(C(N(C1C=CC(=CC=1)OC)CCCO)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 281.16270821g/mol

- どういたいしつりょう: 281.16270821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 7

- 複雑さ: 293

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

tert-butyl N-(3-hydroxypropyl)-N-(4-methoxyphenyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-12454307-100mg |

tert-butyl N-(3-hydroxypropyl)-N-(4-methoxyphenyl)carbamate |

1013400-73-1 | 100mg |

$578.0 | 2023-10-02 | ||

| Enamine | EN300-12454307-1000mg |

tert-butyl N-(3-hydroxypropyl)-N-(4-methoxyphenyl)carbamate |

1013400-73-1 | 1000mg |

$656.0 | 2023-10-02 | ||

| Enamine | EN300-12454307-5000mg |

tert-butyl N-(3-hydroxypropyl)-N-(4-methoxyphenyl)carbamate |

1013400-73-1 | 5000mg |

$1903.0 | 2023-10-02 | ||

| Enamine | EN300-12454307-10000mg |

tert-butyl N-(3-hydroxypropyl)-N-(4-methoxyphenyl)carbamate |

1013400-73-1 | 10000mg |

$2823.0 | 2023-10-02 | ||

| Enamine | EN300-12454307-1.0g |

tert-butyl N-(3-hydroxypropyl)-N-(4-methoxyphenyl)carbamate |

1013400-73-1 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-12454307-250mg |

tert-butyl N-(3-hydroxypropyl)-N-(4-methoxyphenyl)carbamate |

1013400-73-1 | 250mg |

$604.0 | 2023-10-02 | ||

| Enamine | EN300-12454307-50mg |

tert-butyl N-(3-hydroxypropyl)-N-(4-methoxyphenyl)carbamate |

1013400-73-1 | 50mg |

$551.0 | 2023-10-02 | ||

| Enamine | EN300-12454307-500mg |

tert-butyl N-(3-hydroxypropyl)-N-(4-methoxyphenyl)carbamate |

1013400-73-1 | 500mg |

$630.0 | 2023-10-02 | ||

| Enamine | EN300-12454307-2500mg |

tert-butyl N-(3-hydroxypropyl)-N-(4-methoxyphenyl)carbamate |

1013400-73-1 | 2500mg |

$1287.0 | 2023-10-02 |

tert-butyl N-(3-hydroxypropyl)-N-(4-methoxyphenyl)carbamate 関連文献

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

1013400-73-1 (tert-butyl N-(3-hydroxypropyl)-N-(4-methoxyphenyl)carbamate) 関連製品

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬